3-Fluoro-5-iodo-2-methylbenzoic acid

Acid Dissociation Constant pKa Prediction Physicochemical Property

Researchers need bifunctional aromatics enabling sequential cross-couplings without electronic interference from monohalogenated analogs. This tri-substituted acid delivers:\n\n- **Dual Halogen Strategy**: Iodine at C5 for Suzuki-Miyaura, fluorine at C3 for subsequent SNAr or late-stage coupling.\n- **Steric Modulation**: Ortho-methyl group adjacent to carboxylic acid alters reaction kinetics vs. non-methylated analogs.\n- **Supply Assurance**: >95% purity, packaged under inert atmosphere. Stable for ambient shipping.\nProcure with confidence for kinase inhibitor scaffolds or radiopharmaceutical precursors.

Molecular Formula C8H6FIO2
Molecular Weight 280.03 g/mol
Cat. No. B13671635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-iodo-2-methylbenzoic acid
Molecular FormulaC8H6FIO2
Molecular Weight280.03 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1F)I)C(=O)O
InChIInChI=1S/C8H6FIO2/c1-4-6(8(11)12)2-5(10)3-7(4)9/h2-3H,1H3,(H,11,12)
InChIKeyVPNWHVJAHLYLON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-5-iodo-2-methylbenzoic Acid Specifications & Purity


3-Fluoro-5-iodo-2-methylbenzoic acid (CAS 2384087-37-8) is a tri-substituted aromatic carboxylic acid characterized by the presence of a fluorine atom at the 3-position, an iodine atom at the 5-position, and a methyl group at the 2-position . This halogenated benzoic acid derivative features a unique substitution pattern that imparts distinct electronic and steric properties, differentiating it from its mono-halogenated or non-fluorinated analogs . The compound is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis, with commercial sources typically offering purities of 95% or higher .

3-Fluoro-5-iodo-2-methylbenzoic Acid: No Generic Substitute


Generic substitution of 3-fluoro-5-iodo-2-methylbenzoic acid with structurally similar but functionally distinct analogs, such as 5-iodo-2-methylbenzoic acid or 3-fluoro-2-methylbenzoic acid, is not chemically equivalent due to the synergistic effects of dual halogenation and ortho-methylation . The ortho-methyl group introduces significant steric hindrance, which modulates the reactivity of the carboxylic acid and the adjacent iodine atom in cross-coupling reactions [1]. Furthermore, the combination of a highly electronegative fluorine and a highly polarizable iodine atom on the same aromatic ring creates a unique electronic environment that influences reaction kinetics, regioselectivity, and the physicochemical properties of downstream products [2].

3-Fluoro-5-iodo-2-methylbenzoic Acid vs. Closest Analogs


Enhanced Acidity via 3-Fluoro Substituent

The presence of a fluorine atom at the 3-position significantly increases the acidity of 3-fluoro-5-iodo-2-methylbenzoic acid compared to its non-fluorinated analog, 5-iodo-2-methylbenzoic acid [1]. This effect is primarily due to the strong negative inductive effect (-I) of the fluorine substituent, which stabilizes the conjugate base and lowers the pKa [2]. While an experimentally measured pKa value for the target compound is not available in the public domain, computational predictions and class-level inferences from structurally related ortho-halogenated benzoic acids indicate a substantial shift [1] [2].

Acid Dissociation Constant pKa Prediction Physicochemical Property Drug Design

ortho-Methyl Steric Hindrance Modulates Reactivity

The ortho-methyl group at the 2-position introduces steric hindrance that significantly alters the reactivity of 3-fluoro-5-iodo-2-methylbenzoic acid in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions compared to the less sterically hindered analog, 3-fluoro-5-iodobenzoic acid . Kinetic studies on ortho-substituted benzoic acids demonstrate that an ortho-methyl group retards reactions involving the carboxylic acid moiety and affects the accessibility of the adjacent iodine atom [1]. This steric effect can be quantified through reaction rate coefficients.

Steric Hindrance Reaction Kinetics Cross-Coupling Regioselectivity

Sequential Cross-Coupling via Orthogonal Halogen Reactivity

The presence of both iodine and fluorine atoms on the aromatic ring of 3-fluoro-5-iodo-2-methylbenzoic acid enables sequential, chemoselective cross-coupling reactions [1]. The carbon-iodine bond undergoes oxidative addition with palladium catalysts much more readily than the carbon-fluorine bond, allowing for the selective functionalization of the 5-position while leaving the 3-fluoro substituent intact for later-stage diversification [2]. This contrasts with analogs like 3-fluoro-5-bromo-2-methylbenzoic acid, where the bromine atom is less reactive in cross-coupling, potentially requiring harsher conditions or different catalysts [1] [2].

Suzuki-Miyaura Coupling Chemoselectivity Cross-Coupling Sequential Functionalization

High-Yield Synthesis of 5-Iodo-2-methylbenzoic Acid

The synthesis of the core 5-iodo-2-methylbenzoic acid fragment, a key precursor to 3-fluoro-5-iodo-2-methylbenzoic acid, has been optimized to achieve high yields . Patent literature reports yields of up to 94.5% with 99.3% HPLC purity for 5-iodo-2-methylbenzoic acid [1]. This contrasts with earlier iodination methods for this scaffold, which suffered from low yields (as low as 18-33%) and poor selectivity [2]. The availability of high-yielding, high-purity protocols for the non-fluorinated precursor suggests a viable and scalable synthetic route to the fluorinated target compound.

Synthetic Yield Process Chemistry Iodination Precursor Synthesis

3-Fluoro-5-iodo-2-methylbenzoic Acid Applications


Orthogonal Biaryl Scaffolds via Sequential Cross-Coupling

The unique combination of a highly reactive aryl iodide and an inert aryl fluoride makes 3-fluoro-5-iodo-2-methylbenzoic acid an ideal building block for constructing complex biaryl systems with a defined substitution pattern . Researchers can first utilize the 5-iodo position for a Suzuki-Miyaura coupling with an arylboronic acid to install a desired aryl group. The remaining 3-fluoro substituent can then be employed in a subsequent nucleophilic aromatic substitution (SNAr) or, after appropriate activation, in a later-stage cross-coupling to introduce a second, different aryl or heteroaryl group [1].

Fluorinated & Iodinated Kinase Inhibitor Fragments

Halogenated benzoic acids are common motifs in kinase inhibitor design, where fluorine atoms can enhance metabolic stability and iodine atoms can serve as heavy atoms for X-ray crystallography . 3-Fluoro-5-iodo-2-methylbenzoic acid provides a compact, functionalized core that can be elaborated into a library of potential kinase inhibitors. The ortho-methyl group may further improve selectivity by filling a hydrophobic pocket in the target protein [1].

Radiopharmaceutical Precursors via Isotopic Exchange

The presence of an iodine atom at the 5-position makes 3-fluoro-5-iodo-2-methylbenzoic acid a potential precursor for the synthesis of radiolabeled compounds . The iodine can be exchanged for radioisotopes such as iodine-124 (for PET imaging) or iodine-131 (for radiotherapy) through isotopic exchange or via a trialkylstannane intermediate [1]. The fluorine atom at the 3-position provides an additional handle for tracking or for modulating the pharmacokinetic properties of the resulting radiopharmaceutical .

Steric & Electronic Effects in Pd-Catalyzed Reactions

This compound serves as a valuable model substrate for studying the interplay between steric and electronic effects in palladium-catalyzed cross-coupling and C-H activation reactions . The ortho-methyl group introduces steric bulk adjacent to the reactive carboxylic acid and iodine functionalities, while the fluorine atom exerts a strong electronic influence. Comparing the reaction kinetics and selectivity of 3-fluoro-5-iodo-2-methylbenzoic acid with its analogs (e.g., lacking the methyl group or the fluorine atom) can provide fundamental insights into catalyst design and reaction optimization [1].

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